molecular formula C20H24ClN3O2S B2545712 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride CAS No. 1215725-96-4

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride

Cat. No.: B2545712
CAS No.: 1215725-96-4
M. Wt: 405.94
InChI Key: KYSSOSNSQOXWED-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 5 and a 4-methylbenzamide moiety. Benzothiazoles are known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and neuroprotective properties, attributed to their ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking .

The hydrochloride salt form improves stability and bioavailability, a common strategy in drug design.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S.ClH/c1-14-5-7-15(8-6-14)19(24)23(12-11-22(2)3)20-21-17-13-16(25-4)9-10-18(17)26-20;/h5-10,13H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSSOSNSQOXWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a dimethylamino group , a methoxybenzo[d]thiazole moiety , and a 4-methyl group . Its molecular formula is C19H24ClN3O2SC_{19}H_{24}ClN_{3}O_{2}S, with a molecular weight of approximately 420.0 g/mol. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to this compound often target specific cellular pathways and receptors involved in disease processes, particularly in cancer therapy. The benzo[d]thiazole moiety is known for its role in modulating various biological targets, including enzyme inhibition and receptor binding.

Key Mechanisms:

  • Inhibition of Tumor Progression : Preliminary studies suggest that this compound may inhibit enzymes critical for tumor progression, such as ubiquitin ligases, which are involved in protein degradation and cell cycle regulation.
  • Antitumor Activity : Related compounds have demonstrated significant antitumor efficacy against various cancer cell lines, indicating potential therapeutic applications in oncology .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

In Vitro Studies

  • Cell Line Testing : The compound has shown promising results against human breast cancer cell lines, exhibiting nanomolar activity levels. Similar benzothiazole derivatives have been reported to extend their activity to other cancers such as ovarian and lung carcinoma .

In Vivo Studies

  • Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Results indicate favorable absorption and bioavailability profiles, contributing to its potential as an antitumor agent.

Case Studies

Several case studies highlight the effectiveness of compounds structurally related to this compound:

  • Study on Antitumor Efficacy :
    • A study demonstrated that a related compound exhibited significant tumor regression in xenograft models of breast cancer, suggesting that the benzothiazole scaffold contributes to its antitumor properties .
  • Mechanistic Insights :
    • Another investigation into the mechanism revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N,N-dimethylacetamideContains chloro and methyl substitutions on the thiazole ringEnhanced lipophilicity
N-(4-methoxybenzo[d]thiazol-2-yl)-N,N-diethylacetamideDiethyl substitution instead of dimethylPotentially different metabolic profile
N-(5-fluorobenzo[d]thiazol-2-yl)-N,N-dimethylacetamideFluorine substitution for enhanced electronic propertiesIncreased potency against certain targets

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Source
Target Compound C₂₀H₂₄ClN₃O₂S (est.) ~410.34 (est.) 5-methoxybenzothiazole, 4-methylbenzamide Not reported Not reported -
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p, ) C₂₁H₁₆N₂OS 344.43 4-methylbenzamide, unsubstituted thiazole 181 58.1
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () C₁₀H₅ClF₂N₂O₂S 298.73 5-chlorothiazole, 2,4-difluorobenzamide Not reported Not reported
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride, ) C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, dimethylaminopropyl chain Not reported Not reported

Key Observations :

  • The target compound’s benzo[d]thiazole moiety distinguishes it from quinoline-based analogs like SzR-105, which may exhibit different electronic properties and binding affinities due to the heterocyclic system .
  • The 2,4-difluorobenzamide group in ’s compound introduces strong electronegativity, favoring hydrogen bonding (e.g., C–H···F interactions), whereas the target’s 4-methyl group offers hydrophobic interactions .

Pharmacological and Biochemical Implications

  • Enzyme Inhibition : Benzo[d]thiazole derivatives often target enzymes like PFOR, critical in anaerobic metabolism. The methoxy group in the target compound may mimic nitro groups in nitazoxanide analogs (), though with reduced redox activity .
  • CNS Penetration: The dimethylaminoethyl chain, similar to ranitidine’s dimethylaminomethyl group (), could facilitate CNS access by interacting with endothelial transporters .
  • Anti-inflammatory Potential: Benzothiazoles in demonstrate anti-inflammatory activity via cyclooxygenase (COX) inhibition. The target’s 4-methylbenzamide may enhance selectivity for COX-2 over COX-1 .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride?

The synthesis typically involves multi-step reactions starting with the coupling of a benzothiazole amine derivative and a substituted benzoyl chloride. For instance:

  • Step 1 : React 5-methoxybenzo[d]thiazol-2-amine with 4-methylbenzoyl chloride in pyridine to form the benzamide intermediate .
  • Step 2 : Introduce the dimethylaminoethyl group via nucleophilic substitution using 2-chloro-N,N-dimethylethanamine hydrochloride under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ .
  • Step 3 : Purify the final product via recrystallization (e.g., ethanol-water mixtures) and confirm structure using NMR, IR, and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • 1H/13C NMR : To verify substituent positions (e.g., methoxy group at C5 of benzothiazole, dimethylaminoethyl chain) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) with ≤0.4% deviation from theoretical values .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) .

Q. How does the hydrochloride salt form influence solubility and formulation for in vitro assays?

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating dissolution in polar solvents (e.g., PBS or DMSO). This is critical for bioactivity studies, as poor solubility can lead to false negatives in assays like enzyme inhibition or cytotoxicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

Conflicting reports on coupling efficiency (e.g., 50–75% yields) suggest:

  • Catalyst Screening : Use CuI or Pd(PPh₃)₄ to accelerate amide bond formation .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Temperature Control : Conduct reactions under microwave irradiation (100–120°C) to reduce time and improve purity .
  • Intermediate Purification : Pre-purify the benzothiazole amine to eliminate residual moisture, which can hydrolyze the benzoyl chloride .

Q. What structural features of this compound contribute to its reported bioactivity (e.g., antimicrobial or anticancer properties)?

Structure-activity relationship (SAR) studies highlight:

  • Benzothiazole Core : Essential for intercalation with DNA or enzyme active sites (e.g., topoisomerase II) .
  • Methoxy Group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Dimethylaminoethyl Side Chain : Improves membrane permeability via protonation at physiological pH .
  • Hydrochloride Salt : Increases bioavailability by improving solubility .

Q. How can contradictory data on cytotoxicity IC₅₀ values across studies be resolved?

Discrepancies may arise from:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation time (48–72 hr), and DMSO concentration (<0.1%) .
  • Batch Variability : Ensure consistent synthesis protocols and purity (>95%) via HPLC .
  • Positive Controls : Use reference compounds (e.g., doxorubicin) to calibrate assay sensitivity .

Q. What in vitro models are suitable for evaluating its mechanism of action?

Methodological approaches include:

  • Enzyme Inhibition Assays : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric NADH oxidation monitoring .
  • Molecular Docking : Simulate binding interactions with proteins (e.g., GroEL/ES chaperonin) using AutoDock Vina .
  • Apoptosis Assays : Measure caspase-3/7 activation in cancer cells via fluorogenic substrates .

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